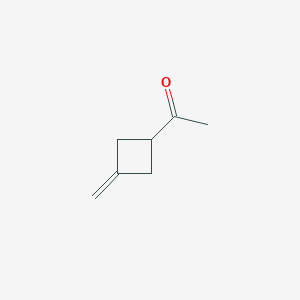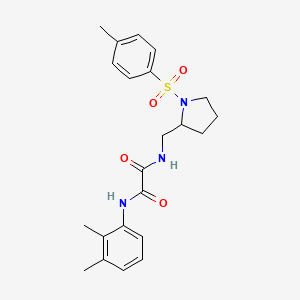
N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: is a synthetic organic compound characterized by its complex structure, which includes a dimethylphenyl group, a tosylpyrrolidinyl moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:
-
Formation of the Tosylpyrrolidine Intermediate:
Starting Materials: Pyrrolidine, p-toluenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the tosylpyrrolidine intermediate.
-
Synthesis of the Oxalamide Core:
Starting Materials: Oxalyl chloride, 2,3-dimethylaniline.
Reaction Conditions: The reaction between oxalyl chloride and 2,3-dimethylaniline is conducted in an inert atmosphere (e.g., nitrogen) using an organic solvent such as tetrahydrofuran (THF) at room temperature to form the oxalamide core.
-
Coupling Reaction:
Starting Materials: Tosylpyrrolidine intermediate, oxalamide core.
Reaction Conditions: The final coupling reaction is performed in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media at elevated temperatures.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can yield amines or alcohols depending on the specific functional groups targeted.
-
Substitution:
Reagents: Nucleophiles such as amines, thiols, or halides.
Conditions: Typically performed in polar aprotic solvents at moderate temperatures.
Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: Its structural features make it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: Due to its potential bioactivity, it can be explored as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industry:
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide linkage and tosylpyrrolidinyl moiety can facilitate binding to active sites, influencing biochemical pathways.
Comparison with Similar Compounds
- N1-(2,3-dimethylphenyl)-N2-(methyl)oxalamide
- N1-(2,3-dimethylphenyl)-N2-((1-benzylpyrrolidin-2-yl)methyl)oxalamide
- N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)ethyl)oxalamide
Comparison:
- Structural Differences: The presence of different substituents on the pyrrolidine ring or variations in the oxalamide linkage can significantly alter the compound’s chemical and biological properties.
- Unique Features: N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the combination of the tosylpyrrolidinyl group and the oxalamide linkage, which may confer specific binding affinities and reactivity profiles not seen in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-15-9-11-19(12-10-15)30(28,29)25-13-5-7-18(25)14-23-21(26)22(27)24-20-8-4-6-16(2)17(20)3/h4,6,8-12,18H,5,7,13-14H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVHULUFJTKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R)-3-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B2708840.png)
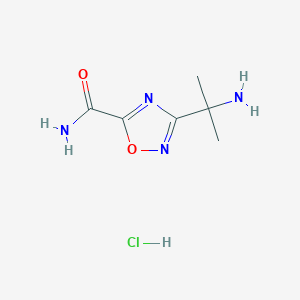
![3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile](/img/structure/B2708843.png)
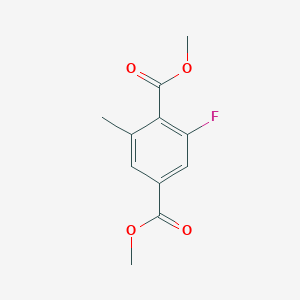
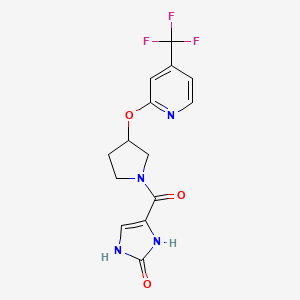
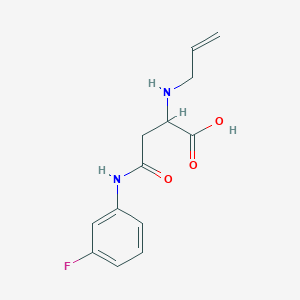
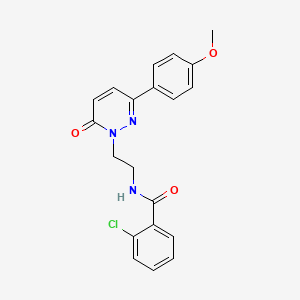
![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)
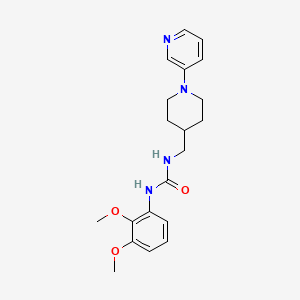
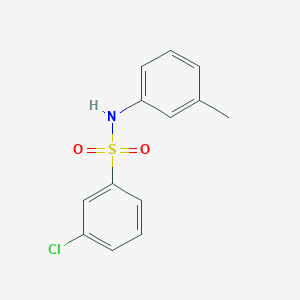
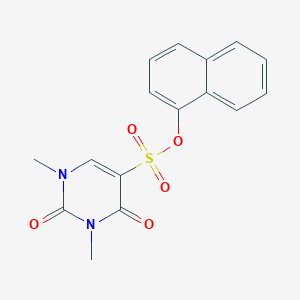
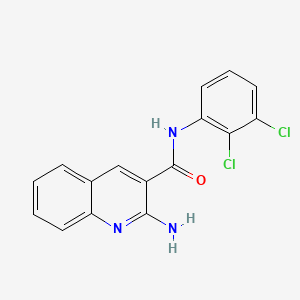
![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)
